molecular formula C16H16FNO B4408799 N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide

N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B4408799
M. Wt: 257.30 g/mol
InChI Key: CJPSZHPGZQUAGL-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPSZHPGZQUAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide typically involves the reaction of 3-fluoro-2-methylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(3-fluoro-2-methylphenyl)acetamide
  • 3-(3-fluoro-2-methylphenyl)propionic acid
  • N-(3-fluoro-2-methylphenyl)formamide

Comparison: N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide is unique due to the presence of both a fluorine atom and a phenylpropanamide group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide
Reactant of Route 2
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N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide

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